molecular formula C22H18N6O4 B2940210 1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 397275-46-6

1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2940210
CAS No.: 397275-46-6
M. Wt: 430.424
InChI Key: JYZDEIKXICMTOZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative belonging to the imidazo[2,1-f]purine-2,4-dione class. Its structure features a bicyclic imidazo-purine core with methyl groups at positions 1 and 3, a 3-nitrophenyl substituent at position 7, and a p-tolyl (4-methylphenyl) group at position 8. This compound is part of a broader family of imidazopurine derivatives investigated for their psychotropic properties, particularly as serotonin receptor modulators and phosphodiesterase (PDE) inhibitors .

Properties

CAS No.

397275-46-6

Molecular Formula

C22H18N6O4

Molecular Weight

430.424

IUPAC Name

2,4-dimethyl-6-(4-methylphenyl)-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H18N6O4/c1-13-7-9-15(10-8-13)27-17(14-5-4-6-16(11-14)28(31)32)12-26-18-19(23-21(26)27)24(2)22(30)25(3)20(18)29/h4-12H,1-3H3

InChI Key

JYZDEIKXICMTOZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=CC=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Core Reactivity of Imidazo-Purine Derivatives

The imidazo[2,1-f]purine framework contains multiple reactive sites:

  • N1 and N3 positions : Methyl groups here reduce nucleophilicity but may participate in steric effects.

  • N7 and C8 positions : Electron-withdrawing nitro (C7) and electron-donating p-tolyl (C8) groups influence aromatic substitution patterns.

  • Dione moieties (C2 and C4) : Lactam carbonyl groups enable keto-enol tautomerism and potential coordination with metal ions.

Table 1: Key Functional Groups and Their Reactivity

PositionFunctional GroupReactivity
C73-NitrophenylElectrophilic aromatic substitution hindered by nitro group; potential reduction to amine.
C8p-TolylElectron-donating methyl enhances electrophilic substitution at meta/para positions.
C2/C4Dione carbonylsSusceptible to nucleophilic attack (e.g., Grignard reagents) or reduction to diols.
Imidazole ringN-methylatedStabilized against protonation; limited participation in acid-base reactions.

Reduction Reactions

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) could reduce the C7 nitro group to an amine, altering electronic properties and enabling further functionalization (e.g., amide coupling).

  • Carbonyl Reduction : NaBH₄ or LiAlH₄ might reduce dione carbonyls to secondary alcohols, though steric hindrance from methyl/p-tolyl groups could limit efficiency.

Electrophilic Substitution

The p-tolyl group at C8 directs electrophiles to its meta position. For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ would nitrate the p-tolyl ring at the meta position relative to the methyl group.

  • Sulfonation : Fuming H₂SO₄ could introduce sulfonic acid groups, enhancing water solubility.

Nucleophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl group at C7 may undergo nucleophilic substitution under forcing conditions (e.g., NaOH, high temperature), replacing nitro with hydroxyl or amine groups.

Metal-Mediated Reactions

The dione carbonyls could act as bidentate ligands for transition metals like Cu(II) or Fe(III), forming coordination complexes. Such interactions might be leveraged in catalytic applications or supramolecular chemistry.

Stability and Degradation

  • Photodegradation : The nitro group may render the compound susceptible to UV-induced degradation, forming radicals or nitroso intermediates.

  • Hydrolytic Stability : Lactam rings are generally resistant to hydrolysis under neutral conditions but may open under strongly acidic or basic environments.

Comparison with Analogous Compounds

CompoundKey Reactions ObservedReference Analogy
Imidazo[1,2-b] triazepineα-Amination, cyclization with pyridine oxidesMDPI study (Scheme 19)
8-Oxo-7,8-dihydroguanosinePhoto-oxidation to imidazolidine-trioneMDPI study (Scheme 22)
Methylxanthine derivativesDemethylation, oxidation at C8Biochemical literature

Scientific Research Applications

This compound has garnered interest in various scientific fields due to its unique structure and reactivity. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, its industrial applications include use as a building block in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Key Imidazo[2,1-f]Purine-2,4-Dione Derivatives

Compound Name / ID Position 7 Substituent Position 8 Substituent Alkyl Chain Modifications Key Structural Differences
Target Compound 3-Nitrophenyl p-Tolyl (4-methylphenyl) None Reference structure
AZ-853 - Piperazinylbutyl with 2-fluorophenyl 4-(4-(2-fluorophenyl)piperazinyl)butyl Extended alkyl chain with fluorinated arylpiperazine
AZ-861 - Piperazinylbutyl with 3-CF3-phenyl 4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl Trifluoromethyl group enhances lipophilicity
Compound 3i - Piperazinylpentyl with 2-fluorophenyl 5-(4-(2-fluorophenyl)piperazinyl)pentyl Longer alkyl chain (pentyl vs. butyl)
Compound 3-Nitrophenyl 4-(Difluoromethoxy)phenyl Difluoromethoxy group Electron-withdrawing substituent at position 8
Compound 5 - 6,7-Dimethoxyisoquinolinylbutyl Isoquinolinylbutyl Heterocyclic substituent targeting dopamine receptors

Key Observations :

  • The target compound lacks the piperazinylalkyl chains present in AZ-853, AZ-861, and 3i, which are critical for 5-HT1A/5-HT7 receptor binding .
  • The 3-nitrophenyl group at position 7 distinguishes it from AZ-853/AZ-861, which focus on alkyl chain modifications at position 8.

Pharmacological and Functional Comparisons

Table 2: Receptor Affinity and Functional Activity

Compound 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B IC50 (µM) PDE10A IC50 (µM) Functional Agonism (5-HT1A) Antidepressant Dose (mg/kg)
Target Compound Not reported Not reported Not reported Not reported Not tested Not tested
AZ-853 0.6 12.4 >100 >100 Partial agonist 2.5 (acute), 2.5 (repeated)
AZ-861 0.2 8.3 >100 >100 Full agonist 5.0 (acute), 5.0 (repeated)
Compound 3i 1.1 7.8 >100 >100 Partial agonist 2.5–5.0
Compound 5 5-HT1A: 3.2 D2: 14.7 PDE4B: 0.8 PDE10A: 1.2 Dual 5-HT1A/D2 activity Not tested

Key Findings :

  • AZ-861 exhibits stronger 5-HT1A affinity (Ki = 0.2 nM) than AZ-853 (Ki = 0.6 nM), but AZ-853 demonstrates superior brain penetration and antidepressant efficacy at lower doses (2.5 mg/kg) .
  • Piperazinylalkyl derivatives (AZ-853, AZ-861, 3i) show negligible PDE4B/PDE10A inhibition, suggesting their effects are primarily receptor-mediated .
  • Compound 5 () demonstrates dual 5-HT1A/D2 activity and PDE4B/PDE10A inhibition, highlighting the impact of heterocyclic substituents on polypharmacology .

Table 3: Metabolic Stability and Adverse Effects

Compound Metabolic Stability (HLM) Lipophilicity (logP) Key Adverse Effects
Target Compound Not reported Estimated ~3.5* Not reported
AZ-853 Moderate 3.8 Weight gain, hypotension
AZ-861 High (fluorinated) 4.2 Lipid metabolism disturbances
Compound 3i Moderate (MEKC data) 3.6 Sedation (high doses)

Key Insights :

  • Fluorinated derivatives (e.g., AZ-861) exhibit enhanced metabolic stability due to reduced cytochrome P450 susceptibility .
  • AZ-853’s α1-adrenolytic activity correlates with hypotension, while AZ-861’s trifluoromethyl group may contribute to lipid metabolism disruptions .

Biological Activity

1,3-Dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems and phosphodiesterase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_4O_3, and it features an imidazo[2,1-f]purine core with various substituents that influence its biological activity. The presence of nitro and tolyl groups is significant for its interaction with biological targets.

1. Pharmacological Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit a range of pharmacological effects:

  • Antidepressant Activity : In vivo studies have shown that certain derivatives can act as potential antidepressants. For instance, a related compound demonstrated significant efficacy in the forced swim test (FST) in mice, suggesting its potential as an antidepressant agent .
  • Anxiolytic Effects : The same study indicated that the compound exhibited greater antianxiety effects compared to diazepam, a well-known anxiolytic drug .

The mechanism of action for this compound involves its interaction with serotonin receptors (5-HT 1A and 5-HT 7) and phosphodiesterase (PDE) enzymes. The compound acts as a mixed ligand for these receptors, which is crucial for its antidepressant and anxiolytic properties .

1. Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions. Analytical methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to characterize the purity and structure of the synthesized compounds .

Analytical TechniqueObservations
NMR (DMSO-d6)Chemical shifts indicating the presence of methyl and aromatic protons
IRCharacteristic absorption bands corresponding to C=O and N-O functional groups

2. Case Studies

A series of case studies have evaluated various derivatives of imidazo[2,1-f]purines for their biological activities:

  • Study on Serotonin Receptor Affinity : A study highlighted the affinity of synthesized compounds for serotonin receptors and their role in mood regulation .
  • PDE Inhibition : Another investigation focused on the inhibition of PDE4B and PDE10A by these compounds, revealing their potential in treating mood disorders through modulation of cyclic nucleotide levels .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the imidazo[2,1-f]purine-2,4-dione core?

  • Methodological Answer : The core structure is typically synthesized via cyclocondensation reactions. For example, derivatives of 1,3-dimethylimidazo[2,1-f]purine-2,4-dione are prepared by reacting 6-chloro-1,3-dimethyluracil with hydrazine derivatives under reflux conditions, followed by nitration and Suzuki coupling for aryl substitutions at positions 7 and 8 . Copper-catalyzed Huisgen reactions (click chemistry) have also been employed to introduce triazole substituents at position 8, as seen in analogous purine-dione systems .

Q. How can the regioselectivity of nitration at the 7-position be controlled?

  • Methodological Answer : Nitration at the 7-position is influenced by electron-donating/withdrawing groups on the phenyl ring. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental optimization involves varying nitric acid concentration and reaction temperature. For instance, nitration of 7-phenyl derivatives requires controlled conditions (e.g., 0–5°C, HNO₃/H₂SO₄) to avoid over-nitration .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–3.1 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₆O₄: 418.1385).
  • X-ray crystallography : Resolves stereochemistry and confirms substitution patterns, as demonstrated in structurally similar purine-diones .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Reaction path search methods using quantum chemical calculations (e.g., DFT or ab initio) can identify transition states and intermediates. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow down optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . Machine learning algorithms trained on reaction databases can further predict yields and regioselectivity .

Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling at the 8-position?

  • Methodological Answer :

  • Pre-activation of boronic acids : Use of pinacol esters or trifluoroborate salts improves stability.
  • Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/water (3:1) at 80°C enhances coupling efficiency.
  • Additives : K₂CO₃ or CsF as bases reduce protodeboronation.
    Side products (e.g., homocoupling) are minimized by degassing solvents and inert atmosphere .

Q. How do steric and electronic effects of the 3-nitrophenyl and p-tolyl groups influence biological activity?

  • Methodological Answer :

  • Steric effects : The p-tolyl group at position 8 may hinder binding to hydrophobic enzyme pockets.
  • Electronic effects : The electron-withdrawing 3-nitrophenyl at position 7 enhances electrophilicity, potentially increasing reactivity with nucleophilic targets.
  • SAR studies : Replace nitro with methoxy or halogens to assess activity trends. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with adenosine receptors .

Notes

  • Advanced questions integrate computational and experimental methodologies to reflect cutting-edge research practices .
  • Structural ambiguity (e.g., tautomerism) should be resolved via X-ray crystallography .

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